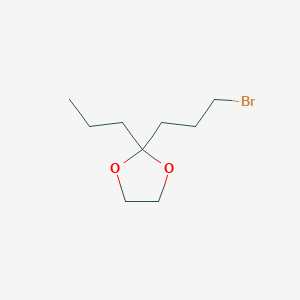

2-(3-Bromopropyl)-2-propyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropyl)-2-propyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-2-4-9(5-3-6-10)11-7-8-12-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRNFOINQWRSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(OCCO1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101650-18-4 | |

| Record name | 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101650-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Mechanistic Investigations of 2 3 Bromopropyl 2 Propyl 1,3 Dioxolane

Reactivity of the Bromine Atom in the Propyl Chain

The carbon-bromine (C-Br) bond in the propyl chain is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This inherent reactivity is the focal point of the molecule's synthetic utility.

Nucleophilic substitution is a hallmark reaction for primary alkyl halides like 2-(3-bromopropyl)-2-propyl-1,3-dioxolane. The reaction involves the replacement of the bromide ion by a nucleophile. Depending on the reaction conditions, substrate, and nucleophile, the reaction can proceed through either an SN1 or SN2 pathway. chemguide.co.uk Given that the bromine is on a primary carbon, the SN2 pathway is generally favored. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry in a single, concerted step. chemguide.co.uk

The SN1 mechanism, which involves the formation of a primary carbocation intermediate, is generally less favorable for primary alkyl halides due to the instability of the resulting carbocation. chemguide.co.uk However, conditions that favor solvolysis, such as the use of a polar protic solvent and a weak nucleophile, could potentially allow for some SN1 character.

The electrophilic carbon attached to the bromine is susceptible to attack by a wide range of external nucleophiles. This allows for the introduction of diverse functional groups onto the propyl chain. The 1,3-dioxolane (B20135) moiety acts as an acetal (B89532) protecting group for a ketone, which remains intact during these transformations.

Studies on analogous compounds, such as 2-(3-bromopropyl)-2-methyl-1,3-dioxolane, demonstrate this reactivity. The bromine atom readily undergoes SN2 substitution, enabling the alkylation of various nucleophiles. Common nucleophiles used in such reactions include amines, thiols, cyanides, and azides. gatech.edu For instance, the reaction with sodium cyanide would yield 2-(3-cyanopropyl)-2-propyl-1,3-dioxolane, which can be further hydrolyzed to a carboxylic acid.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions on Analogous Bromo-Dioxolanes

| Reactant | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane | Pyrimidine derivatives | DMF | Elevated Temperature | Alkylated Pyrimidines | 62-71% | |

| Halogenoalkanes (general) | Hydroxide (B78521) ions (e.g., NaOH) | Ethanol/Water | Heat, Reflux | Alcohol | N/A | chemguide.co.uk |

| Bromoethane | Cyanide (KCN) | N/A | N/A | Propanenitrile | N/A | gatech.edu |

| 2-(3-Bromophenyl)-1,3-dioxolane | 1-Benzylpiperidin-4-amine | N/A | N/A | Arylated amine | N/A | sigmaaldrich.com |

If a nucleophilic center is present within the molecule at an appropriate distance, intramolecular cyclization can occur. In the case of this compound itself, the oxygen atoms of the dioxolane ring are potential intramolecular nucleophiles. However, the formation of a six-membered ring containing two oxygen atoms via attack on the brominated carbon is a possibility, though it may require specific catalysts or conditions.

A more common strategy involves the formation of organometallic intermediates, which then undergo intramolecular reactions. For example, after a metal-halogen exchange to form an organolithium species, the resulting nucleophilic carbon can attack an electrophilic site within the same molecule. This is a key step in reactions like the Parham cyclization, where a lithiated arene attacks an intramolecular electrophile. wikipedia.org While the parent molecule lacks a suitable internal electrophile for such a reaction, derivatives could be designed to undergo this type of transformation.

In the presence of a strong, non-nucleophilic base, alkyl halides can undergo elimination reactions to form alkenes. For this compound, a strong base could abstract a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. This would lead to the formation of 2-(prop-2-en-1-yl)-2-propyl-1,3-dioxolane via an E2 mechanism.

The competition between substitution (SN2) and elimination (E2) is influenced by several factors:

Basicity of the reagent : Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination, whereas strong, non-hindered bases that are also good nucleophiles (e.g., hydroxide) can give a mixture of substitution and elimination products. chemguide.co.uk

Temperature : Higher temperatures generally favor elimination over substitution.

The C-Br bond in this compound allows for the facile preparation of highly useful organometallic reagents. These reagents effectively reverse the polarity of the carbon atom, transforming it from an electrophilic center into a potent nucleophile.

The synthesis of Grignard reagents from related brominated precursors is a well-established method. This involves reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. google.com The reaction is often initiated with a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface. google.com The resulting Grignard reagent, 3-(2-propyl-1,3-dioxolan-2-yl)propylmagnesium bromide, is a powerful carbon nucleophile that can be used in a wide array of subsequent reactions, such as additions to carbonyls, nitriles, and epoxides.

Metal-halogen exchange is a fundamental reaction for preparing organometallic compounds, particularly organolithium species. wikipedia.org This reaction involves treating an organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org

R-Br + R'-Li ⇌ R-Li + R'-Br

For this compound, treatment with n-BuLi at low temperatures (e.g., -78 °C) in an inert solvent like THF would lead to a rapid exchange, forming the corresponding organolithium species, 2-(3-lithiopropyl)-2-propyl-1,3-dioxolane.

The rate of exchange is dependent on the halogen, with the trend being I > Br > Cl. wikipedia.org The reaction is kinetically controlled, and its mechanism has been the subject of extensive study, with evidence supporting both nucleophilic "ate-complex" pathways and single-electron transfer (SET) radical pathways. wikipedia.orgprinceton.edu The presence of the dioxolane's oxygen atoms can potentially accelerate the exchange through chelation with the lithium ion. wikipedia.org

Table 2: Methodologies for Organometallic Reagent Formation

| Starting Material | Reagent | Solvent | Product | Method |

| This compound | Magnesium (Mg) turnings | Tetrahydrofuran (THF) | 3-(2-Propyl-1,3-dioxolan-2-yl)propylmagnesium bromide | Grignard Formation |

| This compound | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | 2-(3-Lithiopropyl)-2-propyl-1,3-dioxolane | Lithium-Halogen Exchange |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Species)

Stability and Reactivity Profiles of Derived Organometallics

The generation of organometallic reagents from this compound would involve the reaction of the bromoalkyl group with a suitable metal, such as magnesium (for Grignard reagents) or lithium.

Grignard Reagent Formation and Stability: The formation of the Grignard reagent, 3-(2-propyl-1,3-dioxolan-2-yl)propylmagnesium bromide, is expected to proceed by reacting the parent compound with magnesium metal. However, the stability of such a reagent is a primary concern. Organometallic species are highly reactive and can be incompatible with certain functional groups. The ketal (1,3-dioxolane) moiety is generally stable under the basic conditions of Grignard reagent formation.

Reactivity Profile: The resulting organometallic species would be a potent nucleophile and a strong base. Its reactivity would be characteristic of a primary alkyl Grignard reagent. It would react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.

Challenges: A potential challenge in the synthesis and use of organometallic derivatives of this compound is the possibility of intramolecular reactions or rearrangements, although the distance between the organometallic center and the dioxolane ring makes this less likely compared to shorter-chain analogues. The presence of the ketal protecting group is designed to prevent the organometallic reagent from reacting with a carbonyl group that would otherwise be present.

Reactivity of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring in this compound functions as a protecting group for a ketone (2-hexanone). Its primary reactivity involves cleavage (deprotection) to regenerate the parent carbonyl compound. This process is typically catalyzed by acid.

The cleavage of the 2,2-disubstituted 1,3-dioxolane (a ketal) is a critical reaction, and its mechanism can vary depending on the conditions employed. Chemoselectivity is important in complex molecules where other acid-sensitive groups might be present.

Acid-catalyzed hydrolysis is the most common method for deprotecting dioxolanes. The reaction is reversible and is driven to completion by using an excess of water. chemistrysteps.com

Mechanism: The generally accepted mechanism for acid-catalyzed hydrolysis involves several key steps chemistrysteps.compearson.com:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst, which transforms the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comorgoreview.com

Carbocation Formation: The C-O bond cleaves, leading to the departure of ethylene (B1197577) glycol and the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction. researchgate.net

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: A final deprotonation step yields the parent ketone (2-hexanone) and regenerates the acid catalyst.

Protonation Kinetics: The rate of hydrolysis is highly dependent on the pH of the solution. researchgate.netacs.org The kinetics are generally first-order with respect to the substrate and the acid catalyst. The stability of the ketal is significantly influenced by the substituents on the dioxolane ring; ketals derived from ketones are generally more stable to hydrolysis than acetals derived from aldehydes. The rate-determining step is the formation of the resonance-stabilized carboxonium ion intermediate. researchgate.net

Table 1: General Factors Influencing Acid-Catalyzed Ketal Hydrolysis Rate

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| Acid Strength | Increases with stronger acid | Higher concentration of protonated substrate. |

| Steric Hindrance | Decreases with more steric bulk | Hinders approach of the proton and subsequent steps. |

| Electronic Effects | Stabilizing groups on the carbocation increase the rate | Electron-donating groups stabilize the oxocarbenium intermediate. |

| Solvent | Excess water drives the reaction forward | Le Châtelier's principle for a reversible reaction. chemistrysteps.com |

Electrochemical methods offer an alternative for ketal deprotection under neutral conditions, which can be advantageous for substrates sensitive to acid. rsc.org

Mechanism: While less common, electrochemical deprotection can be achieved. One reported method involves using lithium perchlorate (B79767) (LiClO₄) as both an electrolyte and an oxygen source for the resulting carbonyl group. rsc.org The reaction efficiency can be improved by additives that act as lithium activators. rsc.org The process leverages the redox capabilities of the molecule to achieve a transformation that is difficult under standard thermal or acid/base conditions. rsc.org This method has been shown to be effective for a variety of aromatic and aliphatic cyclic acetals and ketals. rsc.org

Molecular iodine has emerged as a mild and highly efficient catalyst for the deprotection of acetals and ketals under neutral conditions. organic-chemistry.orgnih.gov This method is noted for its excellent chemoselectivity, tolerating many sensitive functional groups that would not survive acidic hydrolysis. organic-chemistry.orgresearchgate.net

Mechanism: Unlike acid-catalyzed hydrolysis, the iodine-catalyzed process is proposed to proceed via a substrate exchange mechanism rather than direct hydrolysis. organic-chemistry.orgresearchgate.netthieme-connect.com When acetone (B3395972) is used as the solvent, it participates directly in the reaction. A plausible mechanism involves the initial polarization of the acetone carbonyl group by iodine. A rapid equilibrium is established between the substrate ketal and acetone, which drives the reaction toward the formation of the deprotected ketone and 2,2-dimethyl-1,3-dioxolane (B146691) (from the reaction of ethylene glycol with acetone). researchgate.netthieme-connect.com The reaction is often very fast, with some cyclic ketals being deprotected in minutes at room temperature. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Deprotection Times for Cyclic Ketals with Iodine Catalyst

| Substrate Type | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclic Ketal | Room Temp. | 45 | ~90 | organic-chemistry.org |

| Cyclic Ketal | 35 | 30 | >95 | researchgate.net |

Supramolecular catalysts, such as cyclodextrins and cucurbiturils, can facilitate the hydrolysis of acetals and ketals, sometimes under conditions where they would otherwise be stable. core.ac.uknih.gov

Mechanism with Cucurbiturils: Cucurbit chemistrysteps.comuril (CB7) has been shown to catalyze the acid hydrolysis of certain dioxolanes. researchgate.net The mechanism involves the formation of a ternary complex, dioxolane@CB7@H₃O⁺, where the hydronium ion is stabilized by the carbonyl portals of the cucurbituril (B1219460) host. researchgate.net This stabilization enhances the proton transfer to the dioxolane, facilitating the ring-opening to form the carbocation intermediate within the host cavity. The catalytic efficiency depends on the structure of the substrate and its binding affinity within the host molecule. researchgate.net

Mechanism with Cyclodextrins: Cyclodextrins can also influence the rate of acetal hydrolysis. rsc.org Depending on the substrate and the specific cyclodextrin, they can either accelerate or, more commonly, retard the hydrolysis by encapsulating the substrate. rsc.org Retardation occurs because the encapsulated acetal is shielded from the acid catalyst in the bulk solution. The binding is a 1:1 complex, and the observed rate changes follow saturation kinetics. rsc.org

Radical-Mediated Reactions Involving 1,3-Dioxolanes

The presence of the bromopropyl side chain in this compound opens up avenues for a variety of radical-mediated reactions, enabling the formation of new carbon-carbon bonds and the construction of cyclic systems.

Dioxolanyl radicals can be generated at different positions on the ring, with the C-H bond at the 2-position having a lower bond-dissociation energy (BDE) compared to the 4-position, making it more susceptible to hydrogen atom abstraction (HAT). acs.orgnih.gov However, in the context of this compound, the primary site for radical generation is the carbon-bromine bond of the propyl side chain.

Common reagents for generating alkyl radicals from alkyl bromides include tributyltin hydride (Bu3SnH) with a radical initiator like azobisisobutyronitrile (AIBN), and samarium(II) iodide (SmI2). uwindsor.cabldpharm.comsigmaaldrich.comsigmaaldrich.com The tributyltin radical, formed from the reaction of Bu3SnH with AIBN upon heating, readily abstracts the bromine atom from the substrate to generate the corresponding primary alkyl radical. uwindsor.cauni.lu

SmI2, a powerful single-electron transfer agent, can also effectively reduce the alkyl bromide to generate the radical intermediate. sigmaaldrich.comsigmaaldrich.com The choice of reagent can be influenced by the desired reaction conditions and the tolerance of other functional groups in the molecule.

Once generated, the primary radical on the propyl chain can undergo intramolecular cyclization, a powerful method for constructing five- and six-membered rings. In the case of the radical derived from this compound, a 5-exo-trig cyclization would lead to a five-membered ring, while a 6-endo-trig cyclization would result in a six-membered ring.

According to Baldwin's rules and extensive experimental evidence, the 5-exo cyclization is kinetically favored over the 6-endo cyclization for hexenyl radicals and related systems. researchgate.netyoutube.com This preference is attributed to better orbital overlap in the chair-like transition state of the 5-exo closure. researchgate.net Therefore, treatment of this compound with a radical initiator system is expected to predominantly yield a cyclopentyl derivative fused to the dioxolane ring.

The resulting cyclized radical is then typically quenched by a hydrogen atom donor, such as Bu3SnH, to afford the final product. uwindsor.ca The concentration of the hydrogen donor can be critical; low concentrations may allow for rearrangements or subsequent reactions of the cyclized radical. researchgate.netgoogle.com

| Radical Precursor | Reagent | Expected Major Product | Cyclization Type |

| This compound | Bu3SnH / AIBN | 1-propyl-1,4-dioxaspiro[4.4]nonane | 5-exo-trig |

| This compound | SmI2 | 1-propyl-1,4-dioxaspiro[4.4]nonane | 5-exo-trig |

This table summarizes the expected outcomes of radical cyclization of this compound with common radical generating reagents, based on the principles of kinetic control in radical cyclizations.

Ring-Opening Reactions and Derivatization

While the dioxolane ring is generally stable, it can undergo ring-opening reactions under specific conditions, providing a pathway to further functionalization. Lewis acids are often employed to activate the dioxolane for nucleophilic attack. For instance, boron trifluoride diethyl etherate can catalyze the ring-opening of 1,3-dioxolanes. google.com

In the context of this compound, a Grignard reagent formed from the bromopropyl chain could potentially undergo an intramolecular ring-opening reaction, although such reactions are known to be complex and can be thermally unstable. chegg.com A more controlled approach would involve the use of external nucleophiles in the presence of a Lewis acid.

Furthermore, ring-opening polymerization of 1,3-dioxolane itself is a well-known process, often initiated by cationic species. rsc.org While not a direct derivatization of the starting material, the principles of ring-opening can be applied to design synthetic transformations. For example, after conversion of the bromo group to a suitable nucleophile, an intramolecular, acid-catalyzed ring-opening could lead to macrocyclic structures.

Chemoselective Transformations of this compound

The presence of two distinct reactive sites in this compound allows for a range of chemoselective transformations, where one functional group reacts preferentially over the other.

A key example is the Grignard reaction. The bromo group can be selectively converted to a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds, leaving the dioxolane moiety intact. rsc.org However, the preparation of Grignard reagents from haloalkyl dioxolanes can be challenging due to their thermal instability. chegg.com

Conversely, the dioxolane can be selectively removed under acidic conditions while the bromo group remains unchanged, provided that the reaction conditions are carefully controlled to avoid side reactions. Bismuth nitrate (B79036) has been reported as a mild and chemoselective reagent for the deprotection of acetals derived from ketones and conjugated aldehydes, potentially leaving the alkyl bromide untouched.

Chemoselective reduction is also a possibility. While powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the bromo group and open the dioxolane ring, milder reagents could selectively target the bromo group. For instance, certain catalytic hydrogenation conditions might reduce the carbon-bromine bond without affecting the acetal.

| Reaction Type | Reagent(s) | Targeted Moiety | Product Type |

| Grignard Formation | Mg | Bromo | Organometallic intermediate |

| Deprotection | Bi(NO3)3 | Dioxolane | Ketone |

| Radical Cyclization | Bu3SnH, AIBN | Bromo | Fused bicyclic acetal |

This table outlines potential chemoselective transformations of this compound, highlighting the versatility of this bifunctional molecule.

Investigating Reaction Kinetics and Thermodynamics for Complex Transformations

Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

The thermodynamics of dioxolane ring-opening have also been studied, particularly in the context of polymerization. rsc.org The ring strain of the five-membered dioxolane ring is a key driving force for ring-opening reactions. Kinetic studies on the acid-catalyzed hydrolysis of 1,3-dioxolanes have shown that the reaction is subject to general acid catalysis.

Kinetic investigations into the oxidation of 1,3-dioxolane have revealed that the ring-opening of hydroperoxy species formed from dioxolanyl radicals is a dominant pathway. acs.org The presence of the heterocyclic oxygen atoms weakens the C-O bonds, resulting in lower activation barriers for these ring-opening reactions. acs.org

While specific kinetic and thermodynamic parameters for the transformations of this compound are not extensively reported, data from analogous systems provide valuable insights for predicting its reactivity and for the rational design of synthetic strategies.

| Transformation | Controlling Factor | Favored Pathway/Product | Rationale |

| Radical Cyclization | Kinetics | 5-exo | Lower activation energy of the transition state |

| Ring-Opening | Thermodynamics | Acyclic product | Release of ring strain |

| Deprotection (Acid-catalyzed) | Kinetics | Ketone | Protonation and subsequent nucleophilic attack |

This table summarizes the controlling factors for key transformations of this compound, providing a basis for understanding its reaction pathways.

Applications As Synthetic Intermediates in Complex Molecule Construction

Role in the Synthesis of Natural Products

Natural product synthesis often requires the assembly of complex carbon skeletons with precise stereochemistry and functionality. Bifunctional intermediates like 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane could be instrumental in building key fragments of larger natural products. nih.govresearchgate.net For instance, the bromopropyl moiety allows for the alkylation of soft nucleophiles such as enolates, carbanions, or organocuprates, effectively elongating a carbon chain by a five-carbon unit (after deprotection of the ketone).

Consider the synthesis of polyketide or fatty acid-derived natural products, where long carbon chains with intermittent oxygenation are common. The bromopropyl group could be used to connect with another synthetic fragment. Subsequent deprotection of the dioxolane would reveal a ketone, which could then be subjected to reduction (to an alcohol), olefination, or further alpha-functionalization, setting the stage for subsequent steps in the total synthesis. researchgate.net The presence of the propyl group at the C2 position of the dioxolane ring offers steric hindrance that can influence the stereochemical outcome of nearby reactions, a feature that can be exploited in diastereoselective synthesis.

Building Block for Pharmaceutical Precursors and Drug Candidates

In medicinal chemistry, the rapid generation of diverse molecular scaffolds for biological screening is paramount. acs.orgnih.gov this compound can serve as a versatile scaffold. The alkyl bromide can react with a wide range of nitrogen, oxygen, or sulfur-containing heterocycles—common motifs in pharmaceuticals—to generate new derivatives. enamine.net For example, reaction with a primary or secondary amine would yield an amino-ketone precursor after deprotection. This precursor is a valuable starting point for synthesizing various heterocyclic drugs, such as substituted piperidines or pyrrolidines.

The value of such a building block lies in its ability to introduce a lipophilic keto-alkyl chain, which can be crucial for modulating a drug candidate's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Table 1: Illustrative Reactions for Pharmaceutical Precursor Synthesis

| Reactant | Reagent | Potential Product Class (after deprotection) |

| Imidazole | This compound, NaH | Imidazolyl-alkyl-ketones |

| Piperidine (B6355638) | This compound, K₂CO₃ | Piperidinyl-alkyl-ketones |

| Thiophenol | This compound, Et₃N | Phenylthio-alkyl-ketones |

Intermediate in Agrochemical Development

The development of novel herbicides, pesticides, and fungicides often relies on the synthesis of molecules with specific functional groups that interact with biological targets in pests or plants. stanford.eduresearchgate.net Ketones and their derivatives are important building blocks in agrochemical synthesis. researchgate.net The title compound could be used to synthesize active ingredients containing a keto-alkyl side chain. For instance, the bromide could be displaced by a phenoxide or a heterocyclic thiol to attach the side chain to an aromatic core, a common feature in many agrochemicals. kingchem.com The resulting ketone could then be the key functional group for biological activity or a handle for further derivatization to optimize efficacy and selectivity. ox.ac.uk

Application in the Synthesis of Advanced Materials and Polymers

Functional polymers with tailored properties are in high demand for various applications. Monomers containing reactive groups are essential for synthesizing these materials. specificpolymers.com this compound could be converted into a functional monomer for polymerization. For example, the bromide could be substituted with an azide, which can then undergo "click" chemistry, or it could be converted into a polymerizable group like a methacrylate (B99206) or styryl derivative.

Alternatively, the bromoalkyl group itself can be used in polycondensation reactions or for post-polymerization functionalization. rsc.orgmdpi.com For instance, a polymer with pendant alcohol groups could be reacted with the bromo-ketal to introduce the protected ketone functionality along the polymer backbone. Subsequent deprotection would yield a polymer with ketone side chains, which can be used for cross-linking or for attaching other molecules. Bromine-containing monomers are also of interest for creating materials with specific properties like high refractive indices. specificpolymers.com

Table 2: Potential Polymer Applications

| Polymerization/Functionalization Strategy | Resulting Polymer Feature | Potential Application |

| Conversion to methacrylate monomer followed by radical polymerization | Polymer with pendant protected ketones | Photoresists, functional coatings |

| Grafting onto a pre-existing polymer (e.g., polyvinyl alcohol) | Polymer with keto-alkyl side chains | Adhesives, stimuli-responsive materials |

| Copolymerization of a derived vinyl monomer with other monomers | Tuning of polymer properties (e.g., thermal stability, refractive index) | Advanced optical materials |

Contributions to Novel Organic Scaffolds

The creation of novel, three-dimensional molecular scaffolds is a key goal in modern organic synthesis, moving beyond flat, aromatic structures. mdpi.comresearchgate.net Bifunctional building blocks are central to this effort. acs.org this compound is an excellent starting point for creating unique scaffolds. The two reactive sites can be addressed sequentially to build complex architectures. For example, the bromide can be converted into an organometallic reagent (e.g., a Grignard or organozinc reagent), which can then attack an electrophile. Following this, the ketal can be removed, and the resulting ketone can participate in an intramolecular reaction, such as an aldol (B89426) or a Pictet-Spengler type reaction, to form a new ring system. This strategy allows for the rapid construction of novel heterocyclic and carbocyclic frameworks from a simple, linear precursor.

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

Complex organic synthesis relies on the concept of orthogonal protection, where different functional groups can be selectively deprotected without affecting others. fiveable.mebham.ac.ukthieme-connect.de The structure of this compound is perfectly suited for such strategies. The dioxolane (a ketal) is stable to basic, nucleophilic, and many reducing/oxidizing conditions but is readily cleaved by acid. wikipedia.orgorganic-chemistry.orglibretexts.org This is orthogonal to many other common protecting groups.

For instance, a synthetic strategy might involve a molecule that contains the this compound fragment and also a silyl (B83357) ether (cleaved by fluoride), an Fmoc-protected amine (cleaved by base), and a benzyl (B1604629) ether (cleaved by hydrogenolysis). thieme-connect.denih.gov A chemist could selectively:

React the alkyl bromide with a nucleophile.

Deprotect the Fmoc group with a base like piperidine to reveal an amine for further reaction.

Cleave the silyl ether with a fluoride (B91410) source like TBAF.

Remove the dioxolane with aqueous acid to reveal the ketone.

Finally, cleave the benzyl ether via catalytic hydrogenation.

This level of control, where multiple distinct chemical transformations can be performed on a complex molecule in a planned sequence, is fundamental to modern synthesis. bham.ac.uk The title compound provides a robust combination of a reactive handle and an orthogonally protected ketone, making it a potentially powerful tool in the synthetic chemist's arsenal.

Computational and Theoretical Investigations of 2 3 Bromopropyl 2 Propyl 1,3 Dioxolane and Its Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic distributions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. bhu.ac.inresearchgate.net

For 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane, the HOMO is expected to be localized primarily on the oxygen atoms of the dioxolane ring and the bromine atom, which possess lone pairs of electrons. The LUMO is likely to be associated with the antibonding orbitals of the carbon-bromine (C-Br) bond (σ*C-Br) and the C-O bonds within the dioxolane ring.

A hypothetical FMO analysis, based on DFT calculations for similar structures, would likely yield the following data:

| Parameter | Calculated Value (eV) | Implication for Reactivity |

| HOMO Energy | -9.5 to -10.5 | Moderate electron-donating ability, with the oxygen and bromine atoms being the primary sites for electrophilic attack. |

| LUMO Energy | +1.0 to +2.0 | Susceptible to nucleophilic attack, particularly at the carbon atom attached to the bromine. |

| HOMO-LUMO Gap | 10.5 to 12.5 | Indicates good kinetic stability. A large gap suggests lower reactivity. |

This interactive data table presents hypothetical values based on typical findings for similar halogenated organic compounds and dioxolane derivatives.

The HOMO-LUMO gap suggests that while the molecule is relatively stable, it can participate in reactions where it acts as either an electrophile (at the C-Br bond) or a nucleophile (via the oxygen or bromine lone pairs).

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the elucidation of reaction mechanisms and the characterization of transition states. mdpi.com For this compound, a key reaction would be nucleophilic substitution at the carbon bearing the bromine atom.

Computational studies on similar alkyl halides show that the reaction with a nucleophile (Nu⁻) would proceed through a transition state where the Nu-C bond is partially formed and the C-Br bond is partially broken. The activation energy (ΔE‡) for this process can be calculated, providing a quantitative measure of the reaction rate.

A hypothetical reaction pathway analysis for the SN2 reaction with a generic nucleophile might reveal:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Dioxolane + Nu⁻) | 0 |

| 2 | Transition State ([Nu---C---Br]⁻) | +15 to +25 |

| 3 | Products (Dioxolane-Nu + Br⁻) | -10 to -20 |

This interactive data table illustrates a plausible energy profile for a nucleophilic substitution reaction, with energy values typical for such transformations.

These calculations would confirm the feasibility of nucleophilic substitution and could be used to compare the reactivity with different nucleophiles.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is crucial to its properties and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Anomeric Effects in 1,3-Dioxolane (B20135) Ring Systems

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at a carbon adjacent to another heteroatom in a ring to prefer the axial orientation, which is counterintuitive to steric considerations. rsc.org This effect is well-documented in carbohydrate chemistry and is also significant in 1,3-dioxolane and 1,3-dioxane (B1201747) systems. rsc.orgresearchgate.netnih.gov The effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair on one of the ring oxygens and the antibonding orbital (σ*) of the C-X bond (where X is the substituent). rsc.org

In the context of the 1,3-dioxolane ring, which typically adopts an envelope or twist conformation, the substituents at the C2 position will have distinct stereoelectronic environments. acs.orgresearchgate.net While the 2-propyl group in the target molecule is non-polar, the principles of anomeric effects become highly relevant when considering reactions or derivatives where an electronegative atom is present at the C2 position. For instance, if the propyl group were replaced by a methoxy (B1213986) group, a significant anomeric effect would be expected, influencing the ring's conformation. researchgate.net The presence of electronegative groups can enhance the axial preference. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time by solving Newton's equations of motion. nih.govrsc.org For a flexible molecule like this compound, MD simulations can reveal the preferred conformations of both the dioxolane ring and the bromo-propyl side chain.

An MD simulation would likely show that the 1,3-dioxolane ring undergoes pseudorotation between various envelope and twist conformations. The bromo-propyl chain would also exhibit multiple rotational isomers (rotamers) around its C-C single bonds. The relative populations of these conformers are determined by their energies.

A hypothetical distribution of major conformers from an MD simulation might look like this:

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Population (%) |

| Anti | ~180° | 60 |

| Gauche (+) | ~+60° | 20 |

| Gauche (-) | ~-60° | 20 |

This interactive data table presents a hypothetical outcome of a molecular dynamics simulation, illustrating the relative populations of different rotamers of the side chain.

These simulations can provide a detailed, dynamic picture of the molecule's structure in solution, which is essential for understanding its interactions and reactivity.

Quantitative Structure-Activity Relationships (QSAR) in Dioxolane Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity using statistical models. nih.govmdpi.com These models are widely used in drug discovery and environmental science.

For a series of 1,3-dioxolane derivatives, a QSAR study could be developed to predict a specific activity, such as their efficacy as therapeutic agents or their reaction rates in a particular chemical transformation. nih.govresearchgate.net The model would be built using a set of "descriptors" that quantify various aspects of the molecules' structures.

Relevant descriptors for this compound in a QSAR model could include:

| Descriptor Type | Specific Descriptor Example | Relevance |

| Electronic | Dipole Moment, Partial Charges | Describes the polarity and electrostatic interactions of the molecule. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, which can affect binding to a receptor or catalyst. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the atoms in the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Relates directly to the molecule's reactivity and ability to participate in charge-transfer interactions. |

This interactive data table lists common descriptor types used in QSAR studies and their relevance to molecular properties.

A resulting QSAR equation might take the form:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model, once validated, could be used to predict the activity of new, unsynthesized dioxolane derivatives, thereby guiding the design of more potent or reactive compounds.

Retrosynthetic Planning and Mechanism Prediction Utilizing AI/Computational Tools

The primary retrosynthetic disconnection for this compound would involve the formation of the dioxolane ring. This is a common protecting group strategy for ketones, and AI tools would readily identify the precursor as a ketone. A plausible retrosynthetic pathway suggested by such a tool is outlined below:

Figure 1: Retrosynthetic Pathway for this compound

The AI would recognize the acetal (B89532) functional group and propose a disconnection to the corresponding ketone, 6-bromo-2-hexanone, and ethylene (B1197577) glycol. The synthesis of 6-bromo-2-hexanone itself can be further analyzed by the AI, suggesting routes from commercially available starting materials.

The table below illustrates how different AI retrosynthesis platforms could approach the synthesis of this compound, highlighting the common features of these powerful tools.

| AI Retrosynthesis Platform | Proposed Key Disconnection | Key Precursors Identified | Underlying Methodology |

| Synthia™ (formerly Chematica) | Acetal hydrolysis | 6-bromo-2-hexanone, Ethylene glycol | Rule-based expert system with a vast database of hand-coded chemical reaction rules. |

| IBM RXN for Chemistry | Carbon-Oxygen bond cleavage in the dioxolane ring | 6-bromo-2-hexanone, Ethylene glycol | A transformer-based neural machine translation model trained on a large corpus of patent reactions. chemcopilot.com |

| AskCOS | Acetal formation | 6-bromo-2-hexanone, Ethylene glycol | A combination of template-based and template-free models, integrated with an AND/OR tree search. |

| ChemCopilot | Functional group interconversion | 6-bromo-2-hexanone, Ethylene glycol | Utilizes large language models (LLMs) to reason through synthetic steps and suggest routes. |

The reactivity of this compound is dominated by the presence of the bromopropyl group. The carbon-bromine bond is polar, with the carbon atom being electrophilic and the bromine atom being a good leaving group. perlego.com This makes the molecule susceptible to nucleophilic substitution and elimination reactions. studymind.co.uk

Computational chemistry provides powerful tools to predict the likelihood of these reaction pathways. Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states of competing reactions and determine their activation energies. A lower activation energy implies a more favorable reaction pathway.

Nucleophilic Substitution (SN2) vs. Elimination (E2)

The reaction of this compound with a nucleophile/base can proceed via two main pathways:

SN2: A nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new bond.

E2: A base abstracts a proton from the carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and elimination of HBr.

The outcome of the reaction is highly dependent on the nature of the nucleophile/base and the reaction conditions. scienceskool.co.uk Computational models can predict the preferred pathway by calculating the potential energy surface for both reactions.

The table below summarizes the predicted outcomes for the reaction of this compound with different reagents, based on established principles of haloalkane reactivity that can be modeled computationally.

| Reagent | Predicted Major Pathway | Predicted Product | Rationale for Prediction |

| Sodium Cyanide (NaCN) | SN2 | 2-propyl-2-(3-cyanopropyl)-1,3-dioxolane | Cyanide is a good nucleophile and a weak base, favoring substitution over elimination. studymind.co.uk |

| Ammonia (NH3) | SN2 | 2-propyl-2-(3-aminopropyl)-1,3-dioxolane | Ammonia acts as a nucleophile, attacking the electrophilic carbon. studymind.co.uk |

| Sodium Hydroxide (B78521) (NaOH) in water | SN2 | 2-propyl-2-(3-hydroxypropyl)-1,3-dioxolane | In an aqueous solution, hydroxide acts primarily as a nucleophile. scienceskool.co.uk |

| Potassium tert-butoxide (t-BuOK) | E2 | 2-propyl-2-(prop-2-en-1-yl)-1,3-dioxolane | A bulky, strong base favors elimination by abstracting a sterically accessible proton. |

Modern computational tools can also predict the regio- and site-selectivity of reactions with a high degree of accuracy, which is crucial for complex molecules with multiple reactive sites. rsc.org For instance, in cases where multiple E2 products could form, computational models can predict the most likely isomer.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the molecule's carbon and proton framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons on the carbon adjacent to the bromine atom are expected to be deshielded and appear at a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom of the dioxolane ring attached to the two oxygen atoms (the ketal carbon) is expected to have a characteristic chemical shift. The presence of the electronegative bromine atom will also influence the chemical shifts of the adjacent carbon atoms in the propyl chain. nist.gov

DEPT NMR: DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. chemicalbook.comchemguide.co.uk A DEPT-135 experiment, for example, would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, such as the C2 of the dioxolane ring in this case, would be absent in DEPT spectra. nih.govlibretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

This table presents predicted chemical shift ranges based on the analysis of structurally similar compounds and established NMR principles. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Dioxolane CH₂ | 3.8 - 4.1 | 64 - 66 |

| Propyl CH₂ (adjacent to dioxolane) | 1.5 - 1.7 | 35 - 40 |

| Propyl CH₂ | 1.3 - 1.5 | 17 - 20 |

| Propyl CH₃ | 0.8 - 1.0 | 13 - 15 |

| Bromopropyl CH₂ (adjacent to dioxolane) | 1.8 - 2.0 | 28 - 32 |

| Bromopropyl CH₂ | 1.9 - 2.2 | 30 - 34 |

| Bromopropyl CH₂-Br | 3.3 - 3.6 | 33 - 37 |

Two-dimensional NMR techniques are powerful for unambiguously assigning the signals observed in 1D spectra and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to establish the connectivity of protons within the propyl and bromopropyl chains. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbon of the dioxolane ring and confirming the connectivity between the alkyl chains and the dioxolane moiety. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. For a flexible molecule like this compound, NOESY can provide insights into its preferred conformation in solution by detecting through-space interactions between protons on the different alkyl chains and the dioxolane ring. quora.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). slideshare.netresearchgate.net

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for dioxolanes involve the cleavage of the C-O bonds and the loss of the alkyl substituents. miamioh.edudocbrown.infoyoutube.com The presence of the bromine atom will also lead to characteristic fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Structure |

|---|---|

| [M]+ | [C₉H₁₇BrO₂]⁺ |

| [M - C₃H₇]+ | Loss of the propyl group |

| [M - C₃H₆Br]+ | Loss of the bromopropyl group |

Spectroscopic Techniques for Monitoring Reaction Progress (e.g., In-situ IR, UV-Vis)

The synthesis of this compound, which typically involves the ketalization of a ketone with ethylene (B1197577) glycol, can be monitored in real-time using in-situ spectroscopic techniques.

In-situ Infrared (IR) Spectroscopy: This technique is particularly useful for monitoring the progress of the ketalization reaction. rsc.orgnih.gov The disappearance of the strong carbonyl (C=O) stretching band of the starting ketone and the appearance of the characteristic C-O stretching bands of the dioxolane ring can be tracked over time to determine the reaction kinetics and endpoint. docbrown.infochemicalbook.com

UV-Vis Spectroscopy: While the dioxolane itself may not have a strong UV-Vis chromophore, this technique can be employed to monitor the concentration of certain reactants or byproducts, particularly if they are colored or UV-active.

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic methods are essential for the purification of the final product and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. ox.ac.ukresearchgate.netmdpi.com It is ideally suited for the analysis of volatile and semi-volatile compounds like this compound.

GC is used to separate the target compound from any unreacted starting materials, solvents, and volatile byproducts. researchgate.net The retention time of the compound is a characteristic property under specific GC conditions. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. The area under the GC peak is proportional to the amount of the compound, enabling quantitative analysis and the determination of purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purification

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for both the qualitative and quantitative analysis of reaction mixtures containing this compound, as well as for its purification. The technique's high resolution and sensitivity allow for the effective separation of the target compound from starting materials, byproducts, and other impurities.

Recent developments have highlighted the utility of HPLC in near-real-time reaction monitoring, enabling the optimization of reaction conditions based on the kinetics of product formation and reactant consumption. nih.gov While specific HPLC methods for this compound are not extensively documented in publicly available literature, established methods for structurally related compounds offer a strong basis for method development. For instance, the separation of a similar compound, 2-(2-Bromoethyl)-1,3-dioxolane (B43116), has been successfully achieved using reversed-phase (RP) HPLC. sielc.com

A typical HPLC method for the analysis of this compound would likely employ a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with the potential addition of a modifier like formic acid to ensure compatibility with mass spectrometry (MS) detection. sielc.com For preparative applications aimed at isolating the pure compound, this method can be scaled up. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value/Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds.

The monitoring of reactions to synthesize this compound can be performed by periodically withdrawing aliquots from the reaction mixture, quenching the reaction, and injecting the sample into the HPLC system. researchgate.net The resulting chromatograms provide a quantitative measure of the conversion of reactants to products over time, allowing for the precise determination of the reaction endpoint and the identification of any side-product formation.

X-ray Crystallography for Definitive Solid-State Structural Elucidation (if applicable to derivatives)

While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. sigmaaldrich.com For these solid derivatives, X-ray crystallography offers an unparalleled method for the unambiguous determination of their three-dimensional molecular structure in the solid state. memtein.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its chemical reactivity and physical properties.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, and from this pattern, a detailed model of the molecular structure can be constructed.

Studies on related cyclic compounds, such as dioxolane and sulfolene derivatives, have demonstrated the power of X-ray crystallography in elucidating key structural features. researchgate.netresearchgate.netnih.gov For example, in the crystal structure of 2-(3-Bromopropyl)isoindoline-1,3-dione, the analysis revealed the precise bond lengths of the carbonyl groups and the planarity of the ring system. nih.gov Such data is invaluable for structure-activity relationship studies, particularly when designing new molecules for specific applications.

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of a derivative of this compound. This often represents a significant experimental challenge. However, the wealth of structural information obtained from a successful crystallographic analysis is often essential for advancing research and development.

Emerging Research Avenues and Future Perspectives for 2 3 Bromopropyl 2 Propyl 1,3 Dioxolane Chemistry

Exploration of Novel Catalytic Systems for Synthesis and Transformations

The synthesis of 2-(3-bromopropyl)-2-propyl-1,3-dioxolane is conceptually based on the ketalization of 5-bromo-2-pentanone with ethylene (B1197577) glycol. Future research is likely to focus on optimizing this transformation using novel catalytic systems that offer higher efficiency, selectivity, and sustainability over traditional methods.

For Synthesis (Ketalization):

Solid Acid Catalysts: While traditional synthesis may use soluble acids like p-toluenesulfonic acid, future methodologies will likely pivot towards heterogeneous solid acid catalysts. rsc.org Materials such as zeolites, ion-exchange resins (e.g., Amberlyst), and supported heteropolyacids (e.g., tungstophosphoric acid on K-10 clay) offer significant advantages, including simplified purification, catalyst recyclability, and reduced corrosive waste streams. researchgate.net

Lewis Acid Catalysis: Exploration of mild Lewis acids could provide alternative pathways, potentially avoiding the degradation of sensitive substrates. Candidates for investigation include metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) which are known to be highly effective in acetalization reactions under mild conditions.

For Transformations: The bromopropyl moiety is primed for a variety of catalytic transformations. Research can be directed towards:

Transition-Metal Catalyzed Substitutions: Developing catalytic systems (e.g., using iron or copper) for nucleophilic substitution reactions could offer a milder alternative to traditional high-temperature methods, allowing for the introduction of a wider range of functional groups.

Photocatalysis: Visible-light photocatalysis could enable novel transformations, such as the generation of a radical from the C-Br bond for subsequent C-C or C-heteroatom bond formation, under exceptionally mild conditions.

Table 1: Potential Catalytic Systems for Synthesis and Transformation

| Process | Catalyst Class | Specific Examples | Potential Advantages |

|---|---|---|---|

| Synthesis (Ketalization) | Heterogeneous Solid Acids | MoO₃/ZrO₂, Cs-DTP/K10 Clay, Amberlyst-35 | Reusability, Reduced Waste, High Atom Economy researchgate.netresearchgate.net |

| Synthesis (Ketalization) | Mild Lewis Acids | Scandium Triflate (Sc(OTf)₃), Bismuth Triflate (Bi(OTf)₃) | High Efficiency, Mild Reaction Conditions |

| Transformation (C-Br) | Transition Metal Catalysis | Iron (III) Chloride, Copper (I) Iodide | Low Cost, Low Toxicity, Diverse Reactivity |

| Transformation (C-Br) | Photocatalysis | Iridium or Ruthenium Complexes | Mild Conditions, High Selectivity, Novel Reaction Pathways |

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous flow processing is a major trend in modern chemical manufacturing. The synthesis and subsequent functionalization of this compound are well-suited for this transition.

Flow Synthesis: The ketalization reaction can be performed in a packed-bed reactor containing a solid acid catalyst. researchgate.net This setup allows for precise control over reaction time, temperature, and stoichiometry, often leading to higher yields and purity while enhancing safety by minimizing the volume of reactive intermediates at any given time.

Automated Multi-Step Reactions: An automated flow platform could integrate the synthesis of the target compound with its subsequent transformation. For example, a flow stream exiting the ketalization reactor could be directly merged with a stream containing a nucleophile and a phase-transfer catalyst to perform a substitution reaction on the bromopropyl group. This seamless integration accelerates the synthesis of complex molecules and facilitates rapid library generation for screening purposes.

Development of Sustainable and Green Chemistry Methodologies

Green chemistry principles are increasingly critical in chemical synthesis. membranejournal.or.kr Research into the lifecycle of this compound will focus on minimizing its environmental footprint.

Bio-based Feedstocks: While the immediate precursors are petrochemical-based, future research could explore pathways from bio-derived platform chemicals. For instance, ethylene glycol can be produced from bioethanol. The development of routes to 5-bromo-2-pentanone from biomass-derived levulinic acid or other furanics is a key area for long-term sustainability.

Atom Economy: The synthesis is an acid-catalyzed condensation that produces water as the only byproduct, making it inherently atom-economical. researchgate.net Further research can focus on ensuring the catalytic nature of the process requires minimal loading and is fully recyclable.

Green Solvents: Dioxolanes themselves are recognized as green solvents. rsc.orgmembranejournal.or.kr Research can focus on performing the synthesis in a bio-based solvent or under solvent-free conditions, where an excess of one reactant (e.g., ethylene glycol) can serve as the reaction medium. researchgate.net

Unexplored Cross-Coupling Reactions Involving the Bromopropyl Moiety

The primary alkyl bromide functionality of this compound makes it an ideal electrophile for a wide range of transition-metal-catalyzed cross-coupling reactions, which remain largely unexplored for this specific substrate. acs.org This opens a vast field for constructing new C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds.

Suzuki-Miyaura Coupling: Reaction with various aryl, heteroaryl, or vinyl boronic acids or esters would introduce diverse appendages, providing access to complex molecular scaffolds. The development of palladium catalysts with bulky phosphine (B1218219) ligands is crucial for achieving high efficiency in coupling unactivated alkyl halides. acs.org

Negishi and Kumada Coupling: The use of more reactive organozinc (Negishi) or Grignard (Kumada) reagents could enable the introduction of alkyl or other functional groups that are challenging to incorporate using boronic acids. acs.org

Sonogashira and Stille Coupling: While less common for alkyl halides, exploring conditions for coupling with terminal alkynes (Sonogashira) or organostannanes (Stille) could yield valuable alkynylated or functionalized derivatives. acs.org

Iron-Catalyzed Coupling: The use of inexpensive and low-toxicity iron catalysts for coupling with organolithium or Grignard reagents presents a sustainable alternative to palladium-based systems. researchgate.net

Table 2: Hypothetical Cross-Coupling Reactions and Products

| Reaction Name | Coupling Partner | Catalyst System (Example) | Hypothetical Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / SPhos | 2-Propyl-2-(3-phenylpropyl)-1,3-dioxolane |

| Negishi | Propylzinc Chloride | PdCl₂(dppf) | 2-Propyl-2-(hexyl)-1,3-dioxolane |

| Kumada | Cyclohexylmagnesium Bromide | PdCl₂(dppf) | 2-(3-Cyclohexylpropyl)-2-propyl-1,3-dioxolane |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | 2-Propyl-2-(5-phenylpent-4-yn-1-yl)-1,3-dioxolane |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | 2-Propyl-2-(3-(phenylamino)propyl)-1,3-dioxolane |

Mechanistic Investigations of Novel Dioxolane-Mediated Processes

A deep mechanistic understanding is essential for optimizing existing reactions and discovering new ones.

Ketal Stability and Deprotection Kinetics: A key research area involves quantifying the stability of the 2,2-disubstituted dioxolane ring under various reaction conditions (pH, temperature, Lewis acids). Kinetic studies on its hydrolysis would be invaluable for planning synthetic routes where the dioxolane serves as a protecting group that must be removed at a later stage.

Cross-Coupling Mechanisms: Detailed mechanistic studies, including kinetic analysis and computational modeling (DFT), could elucidate the operative catalytic cycle for cross-coupling reactions. acs.org Key questions include the mechanism of oxidative addition of the C-Br bond to the metal center (e.g., Pd(0)) and the subsequent reductive elimination step, which can be challenging for C(sp³) centers.

Neighboring Group Participation: Investigations could explore whether the dioxolane oxygens can participate in or influence reactions at the terminal bromine, for example, by stabilizing cationic intermediates, although this is less likely given the three-carbon spacer.

Design and Synthesis of Advanced Analogs with Tuned Reactivity

Systematic modification of the this compound structure can lead to advanced analogs with finely tuned physical properties and chemical reactivity.

Varying the Halogen: Replacing bromine with chlorine or iodine would directly modulate the reactivity of the C-X bond. A chloro-analog would be more stable and less reactive, potentially allowing for selective transformations elsewhere in a molecule, while an iodo-analog would be significantly more reactive, particularly in oxidative addition reactions.

Altering the Alkyl Chain Length: Synthesizing analogs with bromoethyl or bromobutyl chains would change the spatial relationship between the dioxolane and the reactive halide center, which could be critical in applications like linker design for drug conjugates or surface functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.